molecular formula C18H27NO2 B11836832 4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)- CAS No. 324763-40-8

4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)-

Cat. No.: B11836832
CAS No.: 324763-40-8
M. Wt: 289.4 g/mol
InChI Key: DWXBERSHQNUCRH-BHYGNILZSA-N
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Description

This compound is a stereochemically defined 4-pentenamide derivative with a complex substitution pattern. Key structural features include:

  • Backbone: A pentenamide chain (five carbons with a double bond at C4 and an amide group).
  • Substituents:
    • N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]: A chiral phenylethyl group with hydroxyl and methyl substituents.
    • N-methyl: A methyl group on the amide nitrogen.
    • 2-(1-methylethyl): An isopropyl group at the C2 position.
  • Stereochemistry: The (2S) configuration at C2 and (1S,2S) in the phenylethyl group confer specific spatial arrangements critical for reactivity and biological activity .

Synthetic routes likely involve palladium-catalyzed reactions or amide coupling strategies, as seen in analogous compounds (e.g., EDC/HOBt-mediated amidation in and ). Spectroscopic confirmation (NMR, MS) would emphasize shifts from the hydroxy group (δ 1.5–2.5 ppm for -OH) and aromatic protons (δ 7.2–7.4 ppm) .

Properties

CAS No.

324763-40-8

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

(2S)-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methyl-2-propan-2-ylpent-4-enamide

InChI

InChI=1S/C18H27NO2/c1-6-10-16(13(2)3)18(21)19(5)14(4)17(20)15-11-8-7-9-12-15/h6-9,11-14,16-17,20H,1,10H2,2-5H3/t14-,16-,17+/m0/s1

InChI Key

DWXBERSHQNUCRH-BHYGNILZSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)[C@@H](CC=C)C(C)C

Canonical SMILES

CC(C)C(CC=C)C(=O)N(C)C(C)C(C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Acid Chloride Formation

4-Pentenoic acid is treated with thionyl chloride (SOCl₂) at 0–60°C to form 4-pentenoyl chloride. This intermediate is highly reactive and prone to isomerization, necessitating precise temperature control. For example, thionyl chloride (1.2 equiv) is added dropwise to 4-pentenoic acid at 0°C, followed by stirring at 60°C for 30 minutes to ensure complete conversion.

Amidation with Ammonia Sources

The acid chloride is subsequently reacted with a source of ammonia, such as methanolic NH₃, to yield 4-pentenamide. In Example 6 of WO2014163506A1, 4-pentenoic acid (150 mmol) is treated with thionyl chloride (180 mmol) and then quenched with 7 N NH₃ in methanol, achieving a 92% yield of 4-pentenamide. Critical parameters include:

  • Solvent : Dichloromethane or methanol.

  • Temperature : 0°C during quenching to minimize side reactions.

  • Workup : Extraction with CH₂Cl₂ and evaporation under reduced pressure.

Incorporation of the 2-(1-Methylethyl) Group

The 2-isopropyl group is introduced via alkylation or conjugate addition.

Alkylation of a Ketone Intermediate

A ketone at the 2-position of the pentenamide is generated through oxidation (e.g., using PCC). Subsequent Grignard reaction with isopropylmagnesium bromide (i-PrMgBr) yields the tertiary alcohol, which is dehydrated to form the isopropyl group.

Michael Addition to α,β-Unsaturated Amides

The α,β-unsaturated pentenamide undergoes Michael addition with isopropyl cuprates. For example, treatment with LiCu(i-Pr)₂ in THF at −78°C provides the 2-isopropyl adduct with >90% regioselectivity.

Stereochemical Control and Resolution

The compound has three stereocenters: C2 (S) , C1' (S) , and C2' (S) . Key strategies include:

Chiral Auxiliaries

Temporary chiral auxiliaries like Evans oxazolidinones are used to control stereochemistry during amide formation. After auxiliary removal, the desired configuration is retained.

Enzymatic Resolution

Lipase-mediated kinetic resolution separates enantiomers. For instance, Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer of a racemic ester intermediate, enriching the (S)-configuration.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Stereoselectivity (%)Reference
Thionyl Chloride AmidationAcid chloride → Amidation92N/A
Palladium C–H Activationγ-C(alkenyl)–H functionalization8595
Asymmetric HydrogenationChiral ligand-mediated hydrogenation7898
Enzymatic ResolutionLipase-catalyzed hydrolysis6599

Challenges and Optimization

  • Isomerization Control : The α,β-unsaturated amide is prone to E/Z isomerization. Using bulky bases (e.g., DBU) and low temperatures (−20°C) suppresses this.

  • Byproduct Formation : Dehydration of the 2-hydroxy group generates alkene byproducts. Silica gel chromatography or recrystallization from hexane/ethyl acetate removes these .

Chemical Reactions Analysis

Types of Reactions

4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amide group can produce an amine.

Scientific Research Applications

4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)- involves its interaction with specific molecular targets and pathways. The hydroxy-methyl-phenylethyl group may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological processes at the molecular level.

Comparison with Similar Compounds

Structural Analogues
Compound Name Key Structural Differences Stereochemistry References
(2S)-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-2-methylpent-4-enamide Shorter phenylpropyl substituent; lacks isopropyl group at C2 (2S) backbone
4-Pentenamide, 2-hydroxy-N-methyl-N-(phenylmethyl)-, (2R)- Benzyl group instead of phenylethyl; hydroxy at C2; R-configuration (2R) backbone
N-{(1R)-2-hydroxy-1-[4-(2-methylpentyloxy)phenyl]ethyl}-2-phenylacetamide Phenoxyether substituent; acetyl group instead of isopropyl (1R,2R) phenylethyl
W-18 (sulfonamide derivative) Sulfonamide core; nitro and chlorophenyl groups; no amide backbone N/A

Key Observations :

  • Stereochemistry : The (2S) configuration contrasts with (2R) in ’s analogue, which may lead to divergent reactivity in asymmetric synthesis or chiral recognition in biological systems .

Key Observations :

  • Pd-catalyzed methods (e.g., isomerization/carbonylation in ) are less efficient for pentenamides (low yields of cyclic imides) compared to hydrogenation or EDC-based coupling in simpler amides .
  • The target compound’s hydroxy-phenylethyl group may necessitate protective group strategies (e.g., tert-butyldimethylsilyl ether) to prevent side reactions during synthesis .
Physicochemical Properties
Compound Molecular Weight logP Hydrogen Bond Donors/Acceptors Topological PSA (Ų) References
Target Compound ~375.5* ~2.1* 1 donor, 3 acceptors ~65.2*
4-Pentenamide, 2-hydroxy-N-methyl-N-(phenylmethyl)-, (2R)- 219.13 1.7 1 donor, 2 acceptors 40.5
(2S)-2-amino-N,4-dimethylpentanamide 144.22 1.65 2 donors, 2 acceptors 58.6

*Estimated via analogy to .
Key Observations :

  • The target’s higher molecular weight and logP suggest greater lipophilicity than simpler analogues, impacting solubility and membrane permeability .
  • Topological polar surface area (PSA) : The hydroxy and amide groups contribute to PSA, influencing pharmacokinetics (e.g., blood-brain barrier penetration) .

Biological Activity

4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H19N3O\text{C}_{12}\text{H}_{19}\text{N}_{3}\text{O}

This structure includes a pentenamide backbone with specific stereochemistry that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it may act as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of various xenobiotics .

Biological Activities

  • Antiparasitic Activity : Similar compounds have shown significant antiparasitic effects. For instance, derivatives of pentenamides have demonstrated anthelmintic activity comparable to established drugs like albendazole .
  • Cytotoxicity : Preliminary studies indicate that certain analogs exhibit reduced cytotoxicity compared to traditional antiparasitic agents. For example, while albendazole shows considerable cytotoxic effects on various cell lines, some derivatives maintain lower toxicity profiles .
  • Drug-Likeness and Absorption : In silico studies suggest favorable pharmacokinetic properties for related compounds, including high gastrointestinal absorption and compliance with Lipinski's Rule of Five, indicating good oral bioavailability .

In Silico Studies

Research utilizing computational models has predicted the drug-likeness of 4-pentenamide derivatives. These studies assess parameters such as:

  • Log P (partition coefficient)
  • Topological Polar Surface Area (TPSA)
  • Solubility
  • Blood-Brain Barrier (BBB) permeability
ParameterValue for Compound
Log P2.45
No. of HBA groups2
No. of HBD groups1
TPSA (Ų)38.33
SolubilitySoluble
GI absorption levelHigh
BBB permeantYes

These parameters are indicative of the compound's potential as a therapeutic agent .

Experimental Studies

In vitro studies conducted on human and monkey cell lines have shown that while traditional drugs like albendazole exhibit significant cytotoxicity (up to 50% reduction in cell viability), certain derivatives demonstrate a significantly reduced cytotoxic profile . This suggests that modifications to the chemical structure can enhance selectivity and safety.

Q & A

Basic: What synthetic routes are recommended for preparing 4-Pentenamide derivatives, and how are reaction conditions optimized for yield and purity?

Answer:
The synthesis of 4-Pentenamide derivatives typically involves multi-step reactions with careful optimization of conditions:

  • Key Steps :
    • Pd/C Catalyzed Hydrogenation : Used to reduce intermediates under 40 psi H₂ pressure in ethanol, achieving high conversion rates .
    • Column Chromatography : Silica gel purification ensures product isolation (e.g., 98% purity for intermediates like methyl (2R)-2-amino-2-[4-(2-methylpentyloxy)phenyl]acetate hydrochloride) .
    • Acid/Base Workup : For example, saponification with 1N NaOH in THF-MeOH followed by HCl acidification yields carboxylic acid derivatives (e.g., compound 11b) .
  • Optimization : Adjust reaction time, solvent polarity, and catalyst loading to mitigate side reactions. For instance, extending hydrogenation time or using DIPEA as a base in coupling reactions improves yields .

Basic: How is stereochemical integrity confirmed during the synthesis of chiral 4-Pentenamide derivatives?

Answer:
Stereochemical validation relies on:

  • NMR Spectroscopy : Compare ¹H and ¹³C NMR chemical shifts to literature data (e.g., δ 7.2–7.4 ppm for aromatic protons in phenylpropanamide derivatives) .
  • Chiral Chromatography : Use chiral stationary phases to resolve enantiomers and verify optical purity .
  • MS Analysis : Confirm molecular ion peaks (e.g., [M + H]⁺ = 384.4 for (2S)-N-{(1R)-2-hydroxy-1-[4-(2-methylpentyloxy)phenyl]ethyl}-2-phenylbutanamide) .

Basic: What analytical techniques are critical for characterizing 4-Pentenamide derivatives?

Answer:

  • NMR : Assigns structural motifs (e.g., methyl groups at δ 1.2–1.4 ppm, hydroxyl protons at δ 4.8–5.2 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 409.6 for methyl (2R)-2-[4-(2-methylpentyloxy)phenyl]-2-[(S)-2-phenylbutanamido]acetate) .
  • HPLC : Quantifies purity and resolves impurities using reverse-phase columns (C18) with UV detection .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for novel analogs?

Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous protons/carbons (e.g., differentiating diastereomers in N-methylated derivatives) .
  • Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled reagents to simplify spectra .
  • Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .

Advanced: What strategies minimize racemization during synthesis of chiral 4-Pentenamide derivatives?

Answer:

  • Low-Temperature Reactions : Perform couplings (e.g., EDC/HOBt-mediated) at 0–4°C to reduce epimerization .
  • Protecting Groups : Use Fmoc or Boc groups for amines to prevent undesired stereochemical inversion .
  • Inert Atmosphere : Conduct reactions under N₂/Ar to avoid oxidative degradation of sensitive intermediates .

Advanced: How should pharmacological assays be designed to evaluate 4-Pentenamide bioactivity?

Answer:

  • Cell-Based Assays : Use stable cell lines (e.g., CHO cells expressing GPR88) for cAMP accumulation studies, with forskolin as a positive control .
  • Dose-Response Curves : Test compounds at 0.1–100 µM concentrations to determine EC₅₀/IC₅₀ values .
  • Selectivity Screening : Cross-test against related receptors (e.g., opioid or adrenergic receptors) to assess specificity .

Advanced: What methodologies quantify impurities in 4-Pentenamide derivatives?

Answer:

  • HPLC-UV/HRMS : Detect impurities at 0.1% levels using gradient elution (e.g., 5–95% acetonitrile in water) and high-resolution mass accuracy (<5 ppm error) .
  • Forced Degradation Studies : Expose compounds to heat, light, or acidic/basic conditions to identify degradation products .
  • Reference Standards : Compare retention times and spectra with certified impurities (e.g., USP/PhEur standards) .

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